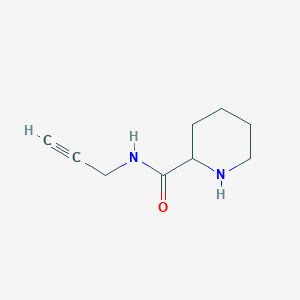

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C9H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom and a carboxamide group at the second position of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is collected at the outlet. This method can be optimized for large-scale production by adjusting parameters such as flow rates, temperature, and pressure .

化学反応の分析

Click Chemistry (Huisgen Cycloaddition)

The terminal alkyne group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in bioconjugation and drug-discovery workflows.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, H₂O/tert-BuOH, rt, 12h | 1,4-disubstituted triazole | 85–92% |

Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective cycloaddition with azides to form stable triazoles.

Oxidative Alkyne Transformations

The propargyl group can be oxidized to yield ketones or carboxylic acids under controlled conditions:

Hydrolysis

The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 6h | Piperidine-2-carboxylic acid + propargylamine | 78% |

| Basic | NaOH (2M), EtOH, 70°C | Same as above | 65% |

Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide oxygen, increasing electrophilicity of the carbonyl carbon .

Nucleophilic Substitution at the Propargyl Group

The propargylamine moiety participates in alkylation and arylation reactions:

Example : Treatment with sodium hydride in DMF facilitates deprotonation of the propargyl amine, enabling nucleophilic attack on electrophilic substrates .

Irreversible Enzyme Inhibition

The propargyl group forms covalent adducts with flavin-dependent enzymes like monoamine oxidases (MAOs). Kinetic studies reveal:

| Parameter | Value (hMAO-B) | Reference |

|---|---|---|

| kinact (min⁻¹) | 0.66 ± 0.04 | |

| KI (μM) | 1.38 ± 0.29 | |

| kinact/KI (min⁻¹μM⁻¹) | 0.48 |

Mechanism : The alkyne reacts with the flavin cofactor’s N5 atom, forming a stable adduct that inactivates the enzyme .

Comparative Reactivity with Structural Analogues

| Compound | Key Reaction | Difference vs Target |

|---|---|---|

| N-(4-pyridyl)piperidine | Arylation at pyridine | Lower alkyne reactivity |

| 4-(Pyrimidinyl)-piperidinone | Hydrolysis-resistant amide | Reduced MAO inhibition |

Stability and Storage

科学的研究の応用

Scientific Research Applications

The compound has been investigated for several applications:

1. Medicinal Chemistry

- Drug Development : N-(Prop-2-yn-1-yl)piperidine-2-carboxamide serves as a precursor for synthesizing new therapeutic agents. Its structural characteristics allow modifications that can enhance pharmacological properties.

- Receptor Binding Studies : It has been studied for its potential as a ligand in receptor binding assays, which are crucial for understanding drug-receptor interactions and developing new medications.

2. Biological Activity

- Neuropharmacology : Research indicates that this compound may have effects on neurological pathways, making it a candidate for treating conditions like anxiety and depression. Its interaction with neurotransmitter systems has been explored in various studies .

- Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes involved in lipid metabolism, which could have implications for metabolic disorders .

3. Chemical Synthesis

- Building Block for Complex Molecules : The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex structures with desired biological activities.

Table 1: Summary of Research Findings on this compound

作用機序

The mechanism of action of N-(Prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

類似化合物との比較

Similar Compounds

N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: Similar structure with a methyl group instead of a hydrogen atom on the nitrogen.

N-(prop-2-yn-1-yl)piperidine-4-carboxamide: Similar structure with the carboxamide group at the fourth position of the piperidine ring.

Uniqueness

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

生物活性

N-(Prop-2-yn-1-yl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of a piperidine ring combined with a carboxamide functional group allows for interactions with various biological targets, including enzymes and receptors.

The compound's mechanism of action is primarily through its ability to interact with specific molecular targets. It can form hydrogen bonds, hydrophobic interactions, and covalent bonds, modulating the activity of enzymes or receptors involved in various biological processes. Its unique combination of functional groups enhances its reactivity and binding affinity compared to similar compounds.

Enzyme Inhibition

This compound has shown promise as an inhibitor of several key enzymes:

| Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | 0.174 | Selective over IGF1R |

| Other kinases | Variable | Potential broad-spectrum activity |

In high-throughput screening studies, it was identified as a novel inhibitor of ALK, showcasing a unique binding conformation that allows access to hydrophobic pockets within the enzyme .

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit a wide range of pharmacological activities:

- Anticancer Activity : The compound has been linked to antineoplastic effects through its interaction with caspase pathways, which are crucial in apoptosis regulation.

- Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where piperidine derivatives have shown inhibition of acetylcholinesterase activity .

- Anti-inflammatory Properties : Some derivatives have demonstrated the capability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including this compound:

- Study on ALK Inhibition : A study highlighted the compound's ability to inhibit ALK with an IC50 value of 0.174 µM, demonstrating significant selectivity over related kinases. The X-ray crystallography revealed a unique binding mode that could be exploited for drug design .

- Computer-Aided Drug Design : Research utilizing computer-aided methods has predicted the compound's interaction with various targets, including kinases and G-protein-coupled receptors (GPCRs), suggesting diverse therapeutic potentials .

- Biological Activity Spectrum : A comprehensive evaluation indicated that piperidine derivatives could affect neurotransmitter uptake and membrane permeability, highlighting their potential in central nervous system disorders .

特性

IUPAC Name |

N-prop-2-ynylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h1,8,10H,3-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGHXMUEDLNCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。